Ethyl linalool

Description

Properties

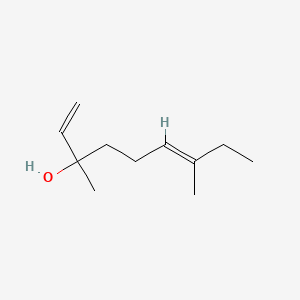

IUPAC Name |

(6E)-3,7-dimethylnona-1,6-dien-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLBLPBPZSSIGH-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCC(C)(C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CCC(C)(C=C)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047415 |

Source

|

| Record name | Ethyl linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | 1,6-Nonadien-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10339-55-6, 92590-71-1 |

Source

|

| Record name | Ethyl linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl linalool, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092590711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Nonadien-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylnona-1,6-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LINALOOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR9L4D49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol, a monoterpenoid alcohol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological activities.

Core Chemical Properties

(6E)-3,7-dimethylnona-1,6-dien-3-ol, also known by its common synonym ethyl linalool (B1675412), is a colorless to light yellow liquid.[1][2] It is recognized for its fresh, floral aroma reminiscent of bergamot and lavender.[3] This compound is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water.[2]

Quantitative Data Summary

The key physicochemical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (6E)-3,7-dimethylnona-1,6-dien-3-ol | [4] |

| Synonyms | Ethyl linalool, 3,7-dimethyl-1,6-nonadien-3-ol | [1][4] |

| CAS Number | 10339-55-6 | [4][5] |

| Molecular Formula | C₁₁H₂₀O | [1][4][5] |

| Molecular Weight | 168.28 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 244.1°C at 760 mmHg; 132°C at 86 Torr | [1][2][6] |

| Flash Point | 90.9°C | [1] |

| Density | 0.857 g/cm³ | [1] |

| Refractive Index | 1.4603 at 25°C | [6] |

Toxicological and Safety Profile

(6E)-3,7-dimethylnona-1,6-dien-3-ol is classified as a combustible liquid and is reported to cause skin irritation and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[4][5][6] The acute toxicity is considered low, with oral LD50 in rats and dermal LD50 in rabbits both exceeding 5 g/kg.[2][6]

| Safety and Toxicity Data | Value | Reference |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) | [4][5][6][7] |

| Acute Oral LD50 (Rat) | > 5 g/kg | [2][6] |

| Acute Dermal LD50 (Rabbit) | > 5 g/kg | [2][6] |

| Ecotoxicity (Daphnia magna) | EC50 (48h, immobilization): 38 mg/L | [7] |

| Ecotoxicity (Green algae) | EC50 (72h, growth inhibition): 80 mg/L | [7] |

| Biodegradability | Readily biodegradable (72% in 28 days) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to determine the properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol.

Boiling Point Determination (Capillary Method)

This method is a standard micro-technique for determining the boiling point of a liquid.

-

Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[1]

-

Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube or an aluminum block.[1][8]

-

Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature corresponds to the boiling point of the liquid.[1]

-

Confirmation: The heat source is removed, and the temperature is noted again when the liquid just begins to enter the capillary tube. An accurate determination is typically the average of these two temperatures.

Caption: Workflow for Boiling Point Determination.

Acute Toxicity Testing: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to freshwater invertebrates.

-

Test Organisms: Juvenile Daphnia magna, less than 24 hours old, are used.[5][6]

-

Test Solutions: A series of at least five geometrically spaced concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[5][9]

-

Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours under static or semi-static conditions.[6][10] No feeding occurs during the test.[5]

-

Endpoint: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is observed and recorded at 24 and 48 hours.[5][11]

-

Data Analysis: The results are used to calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids), along with the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).[5][11]

Caption: OECD 202 Experimental Workflow.

Biodegradability Testing: OECD Test Guideline 301B (CO₂ Evolution Test)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

-

Setup: The test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).[12]

-

Aeration: The solution is aerated with CO₂-free air. As the microorganisms biodegrade the test substance, they produce carbon dioxide.[12]

-

CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.[12]

-

Quantification: The amount of trapped CO₂ is measured by titration of the remaining hydroxide or by using an inorganic carbon analyzer.[12]

-

Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[13]

Biological Activity and Potential Applications

While (6E)-3,7-dimethylnona-1,6-dien-3-ol is primarily used in the fragrance and flavor industry, related monoterpenes, particularly its isomer linalool, have been investigated for a range of biological activities. These studies provide a basis for exploring the potential of this compound in drug development.

Cytotoxic and Antioxidant Properties

Linalool has demonstrated cytotoxic effects against various cancer cell lines.[14] Studies suggest that these effects may be mediated through the induction of apoptosis and the activation of antitumor immunity.[14] For instance, linalool has been shown to stimulate the secretion of several cytokines, including IFN-γ, IL-2, and TNF-α, which are indicative of a Th1 cellular immune response.[14]

Additionally, many monoterpenes exhibit antioxidant activities by scavenging free radicals.[15] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[16][17][18]

In Vitro Cytotoxicity Assay (MTT Assay) Workflow

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound, (6E)-3,7-dimethylnona-1,6-dien-3-ol, and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][19]

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[20]

Caption: Workflow of an MTT Cytotoxicity Assay.

This guide provides foundational data and methodologies for the study of (6E)-3,7-dimethylnona-1,6-dien-3-ol. Further research into its specific biological mechanisms and signaling pathways is warranted to fully elucidate its potential in therapeutic applications.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. fraterworks.com [fraterworks.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. oecd.org [oecd.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. eurofins.it [eurofins.it]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. smithers.com [smithers.com]

- 14. researchgate.net [researchgate.net]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl Linalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl linalool (B1675412) (3,7-Dimethyl-1,6-nonadien-3-ol). Due to the limited availability of public experimental ¹H NMR, ¹³C NMR, and IR spectra for ethyl linalool, this document presents the available experimental mass spectrometry data. To offer valuable comparative insights, spectroscopic data for the structurally similar compound, linalool, is also provided. Detailed experimental protocols for each spectroscopic technique are included to facilitate the replication and validation of these findings.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and the reference compound, linalool.

Mass Spectrometry (MS) of this compound

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data has been obtained for this compound. The mass spectrum reveals a fragmentation pattern that can be used for the identification and quantification of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 54.61 |

| 43 | 65.06 |

| 55 | 99.99 |

| 71 | 85.87 |

| 93 | 62.71 |

Spectroscopic Data of Linalool (Reference Compound)

Due to the absence of publicly available experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound, the data for the closely related compound linalool are presented below for reference. It is important to note that while structurally similar, the ethyl group in this compound will induce shifts in the spectral data compared to the methyl group in linalool.

¹H NMR of Linalool (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm |

| 1.28 (s, 3H) |

| 1.57 (s, 3H) |

| 1.65 (s, 3H) |

| 1.98-2.07 (m, 2H) |

| 5.03 (dd, J=10.8, 1.2 Hz, 1H) |

| 5.13 (t, J=7.2 Hz, 1H) |

| 5.20 (dd, J=17.2, 1.2 Hz, 1H) |

| 5.92 (dd, J=17.2, 10.8 Hz, 1H) |

¹³C NMR of Linalool (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm |

| 17.6 |

| 22.8 |

| 25.7 |

| 27.8 |

| 42.1 |

| 73.4 |

| 111.6 |

| 124.4 |

| 131.7 |

| 145.2 |

IR Spectrum of Linalool (Neat)

| Wavenumber (cm⁻¹) | Functional Group |

| 3420 (broad) | O-H (alcohol) |

| 2979, 2920 | C-H (aliphatic) |

| 1644 | C=C (alkene) |

| 1114 | C-O (secondary alcohol) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Liquid Samples

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid organic compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy of a Neat Liquid

Objective: To obtain the infrared spectrum of a pure liquid sample.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Kimwipes

Procedure (using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and a Kimwipe, then allow them to dry completely.

-

Using a pipette, place one to two drops of the neat liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates. Avoid forming air bubbles.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, carefully separate the salt plates and clean them thoroughly with an appropriate solvent and Kimwipes. Store the plates in a desiccator to prevent damage from moisture.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Compounds

Objective: To separate and identify the components of a volatile organic sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column for general fragrance analysis)

-

Helium or hydrogen carrier gas

-

Autosampler vials with septa

-

Microsyringe

-

Solvent for dilution (e.g., hexane (B92381) or ethanol)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration should be optimized to avoid overloading the GC column.

-

Transfer the solution to an autosampler vial and seal it with a septum cap.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program for fragrance analysis might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

-

Set the injector temperature and mode (e.g., split or splitless).

-

Set the carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), the mass range to be scanned (e.g., m/z 40-400), and the temperatures of the ion source and transfer line.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

-

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.

-

-

Data Processing:

-

The resulting total ion chromatogram (TIC) shows the separation of the components over time.

-

The mass spectrum for each peak in the TIC can be examined to identify the compound.

-

Identification is typically achieved by comparing the experimental mass spectrum to a reference library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library).

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Synthesis of Ethyl Linalool from 6-Methyl-5-Octen-2-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl linalool (B1675412) (3,7-dimethyl-1,6-nonadien-3-ol) from 6-methyl-5-octen-2-one (B12330200). The primary synthetic route involves a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development.

Introduction

Ethyl linalool is a tertiary alcohol with a characteristic floral and fresh aroma, making it a valuable ingredient in the fragrance industry. Its synthesis from readily available starting materials is of significant commercial and academic interest. The most direct and efficient method for the preparation of this compound from 6-methyl-5-octen-2-one is through the nucleophilic addition of an ethyl group to the ketone functionality, which is typically achieved via a Grignard reaction.

Reaction Pathway

The synthesis of this compound from 6-methyl-5-octen-2-one is a single-step process involving the reaction of the ketone with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous ether solvent. The reaction proceeds via a nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of 6-methyl-5-octen-2-one. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Experimental Protocol

Materials:

-

6-Methyl-5-octen-2-one

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Hydrochloric acid (or saturated ammonium (B1175870) chloride solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings in the three-necked flask.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

Step 2: Reaction with 6-Methyl-5-octen-2-one

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of 6-methyl-5-octen-2-one in anhydrous diethyl ether in the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Data

Precise yield data for the direct synthesis of this compound from 6-methyl-5-octen-2-one via the Grignard reaction is not widely reported in the literature. However, analogous Grignard reactions with ketones typically proceed with good to excellent yields, generally in the range of 70-90%.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3,7-Dimethyl-1,6-nonadien-3-ol |

| Molecular Formula | C₁₁H₂₀O |

| Molar Mass | 168.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not readily available in literature. Expected signals would include those for vinyl protons, allylic protons, methyl groups, and a hydroxyl proton. |

| ¹³C NMR | Data not readily available in literature. Expected signals would include those for olefinic carbons, a carbon bearing a hydroxyl group, and several aliphatic carbons. |

| IR Spectroscopy | Expected characteristic peaks would include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a C=C stretch (~1645 cm⁻¹), and a C-O stretch (~1100-1200 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 168. |

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.

-

Diethyl ether is extremely flammable. No open flames should be present in the laboratory.

-

Ethyl bromide is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood.

-

The quenching of the Grignard reaction is highly exothermic. Slow and controlled addition of the quenching solution is crucial.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 6-methyl-5-octen-2-one via a Grignard reaction is a straightforward and effective method for producing this valuable fragrance compound. By following the general protocol outlined in this guide and adhering to strict safety precautions, researchers can reliably synthesize this compound for further study and application. Further optimization of reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may lead to improved yields.

In-Depth Technical Guide to the Characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol, a volatile terpenoid alcohol, presents a significant challenge in chemical analysis due to the presence of geometric isomers. The characterization of the individual (E) and (Z) isomers is crucial for understanding their distinct biological activities, olfactory properties, and for ensuring the purity and consistency of products in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the methodologies employed in the synthesis, separation, and structural elucidation of these isomers. It includes detailed experimental protocols for key analytical techniques, a comparative summary of their physicochemical and spectroscopic data, and visual representations of the characterization workflow. While specific experimental data for the individual isomers of 3,7-Dimethyl-1,6-nonadien-3-ol is not extensively available in public literature, this guide leverages data from closely related and well-characterized terpene alcohols to provide a robust framework for their analysis.

Introduction

3,7-Dimethyl-1,6-nonadien-3-ol is a C11 terpene alcohol with a chemical formula of C₁₁H₂₀O and a molecular weight of approximately 168.28 g/mol .[1][2] The presence of a double bond at the C6 position gives rise to two geometric isomers: (6E)-3,7-dimethylnona-1,6-dien-3-ol and (6Z)-3,7-dimethylnona-1,6-dien-3-ol. The spatial arrangement of the substituents around this double bond significantly influences the molecule's overall shape, which in turn can affect its biological and sensory properties. Therefore, the ability to separate and characterize these isomers is of paramount importance for research and development.

This guide will detail the common synthetic routes, chromatographic separation techniques, and spectroscopic methods used for the comprehensive characterization of these isomers.

Synthesis and Isomer Separation

The synthesis of 3,7-Dimethyl-1,6-nonadien-3-ol can be achieved through various organic synthesis methods, often resulting in a mixture of (E) and (Z) isomers. One common approach involves the Grignard reaction between an appropriate vinyl magnesium halide and a ketone. The stereoselectivity of such reactions can often be influenced by reaction conditions, but typically produces a mixture that requires subsequent separation.

Experimental Protocol: Separation of (E/Z) Isomers by Column Chromatography

Objective: To separate the (E) and (Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol from a reaction mixture.

Materials:

-

Crude mixture of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed without air bubbles.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate. The optimal gradient will need to be determined empirically, starting with ratios like 99:1, 98:2 (Hexane:Ethyl Acetate), and so on.

-

Fraction Collection: Collect the eluent in small fractions using a fraction collector.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 9:1) and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

-

Pooling and Concentration: Combine the fractions containing the pure isomers, as identified by TLC, and remove the solvent under reduced pressure to obtain the isolated (E) and (Z) isomers.

Note: The separation of E/Z isomers of terpene alcohols can be challenging. Advanced techniques such as silver nitrate (B79036) impregnated silica gel chromatography or the use of specialized chiral columns in HPLC or GC may be necessary for efficient separation.[3][4]

Spectroscopic Characterization

Once separated, the individual isomers must be structurally characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules and for differentiating between geometric isomers. The chemical shifts of protons and carbons in the vicinity of the C6-C7 double bond will differ between the (E) and (Z) isomers due to the different spatial environments.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Vinyl Protons (C1-H) | 4.9 - 6.0 | 110 - 145 |

| Allylic Protons (C5-H, C8-H) | 1.8 - 2.5 | 20 - 40 |

| Olefinic Proton (C6-H) | 5.0 - 5.5 | 120 - 140 |

| Methyl Protons (C9-H, C10-H, C11-H) | 0.8 - 1.8 | 15 - 30 |

| Hydroxyl Proton (OH) | Variable (1.5 - 4.0) | - |

| Carbonyl Carbon (C3-OH) | - | 70 - 80 |

Note: The exact chemical shifts will be influenced by the specific isomer and the solvent used. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be required for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The (E) and (Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol will have the same molecular ion peak, but may exhibit subtle differences in their fragmentation patterns due to the different stability of the fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 168

-

Loss of Water ([M-H₂O]⁺): m/z = 150

-

Loss of a Methyl Group ([M-CH₃]⁺): m/z = 153

-

Loss of an Ethyl Group ([M-C₂H₅]⁺): m/z = 139

-

Cleavage at the C3-C4 bond

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone for the analysis of volatile compounds like terpene alcohols. The (E) and (Z) isomers will likely have different retention times on a GC column, allowing for their separation and individual mass spectral analysis.

Table 2: Typical GC-MS Parameters for Terpene Alcohol Analysis

| Parameter | Value |

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: The use of chiral GC columns can be particularly effective for separating stereoisomers of terpene derivatives.[3]

Visualization of the Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process for the (E/Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol.

Caption: Experimental workflow for the synthesis, separation, and characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol isomers.

Caption: Key analytical techniques for the separation and characterization of terpene alcohol isomers.

Conclusion

The comprehensive characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol isomers is a multi-step process that requires a combination of synthetic, chromatographic, and spectroscopic techniques. While specific, publicly available data for these particular isomers is limited, the methodologies outlined in this guide provide a robust framework for their successful isolation and structural elucidation. The application of advanced separation techniques, such as chiral chromatography, coupled with detailed spectroscopic analysis, is essential for obtaining pure isomers and unambiguously determining their stereochemistry. This detailed characterization is a critical step in harnessing the unique properties of each isomer for applications in drug development, flavor and fragrance chemistry, and other scientific disciplines.

References

- 1. Ethyl linalool | C11H20O | CID 6433547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-Dimethylnona-1,6-dien-3-ol | C11H20O | CID 25185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

Technical Guide: Physicochemical Parameters of Ethyl Linalool (CAS 10339-55-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412) (CAS: 10339-55-6), chemically known as 3,7-Dimethyl-1,6-nonadien-3-ol, is a synthetic monoterpenoid alcohol. It is structurally related to linalool but features an ethyl group substitution, which significantly modifies its olfactory and physicochemical properties.[1] This alteration results in reduced volatility and a softer, more floral, and waxy aroma compared to the greener, more citrusy notes of linalool.[1][2][3] While not found in nature, ethyl linalool is a key ingredient in the fragrance and flavor industries, valued for its stability and versatile scent profile in perfumes, cosmetics, and personal care products.[1][4] This document provides an in-depth overview of its core physicochemical parameters, experimental determination protocols, and a common synthesis pathway.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. Data has been aggregated from various technical and safety data sheets.

Table 2.1: General and Physical Properties

| Parameter | Value | Source(s) |

| CAS Number | 10339-55-6 | [2][4][5][6][7][8] |

| Molecular Formula | C₁₁H₂₀O | [2][6][7][8][9] |

| Molecular Weight | 168.28 g/mol | [2][5][6][9] |

| Appearance | Colorless to pale yellow liquid | [2][5][8][10] |

| Odor | Fresh, floral, with notes of bergamot, rosewood, and lavender | [6][8][11] |

Table 2.2: Thermodynamic Properties

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 213 - 215 °C | @ 760 mmHg | [2][4][5] |

| 132 °C | @ 86 Torr | [9][12] | |

| Flash Point | 83 - 87 °C | Closed Cup | [2][4][5][7][13][14] |

| Vapor Pressure | 0.02 mmHg | @ 20 °C | [2] |

| 0.005 mmHg (18 Pa) | @ 25 °C | [2][9][11][13] | |

| Melting/Freezing Point | < -73 °C | [13] |

Table 2.3: Optical and Other Properties

| Parameter | Value | Conditions | Source(s) |

| Density / Specific Gravity | 0.857 - 0.867 g/cm³ | @ 20 °C / 25 °C | [2][5][7][8][9][13] |

| Refractive Index (nD) | 1.4620 - 1.4660 | @ 20 °C | [2][5][6][8][11] |

| Solubility in Water | 563 - 656 mg/L | @ 20 °C | [6][9][11][10][13][15] |

| Solubility in Solvents | Soluble | In alcohol, oils, organic solvents | [4][5][14][15] |

| Log P (o/w) | 3.3 | Estimated | [2][9][11][13] |

| Assay (Purity) | ≥ 97% (sum of isomers) | [5][6] |

Experimental Protocols

The determination of the physicochemical parameters listed above follows standardized methodologies. Below are detailed summaries of the typical experimental protocols used for key measurements.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[16] A common and efficient method for small sample volumes is the Thiele tube method.[7][8]

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., paraffin), and a heat source.

-

Procedure :

-

A small amount of the this compound sample (a few milliliters) is placed into the small test tube.[8]

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is fully submerged.[7]

-

The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil via convection currents.[7]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample is boiling.[7][8]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][8]

-

Density Determination (Oscillating Densimeter Method)

This method is outlined in OECD Test Guideline 109 and is suitable for liquids with a dynamic viscosity below 5 Pa·s.[3][12][14]

-

Apparatus : Digital oscillating U-tube densitometer.

-

Principle : A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Procedure :

-

The instrument is calibrated using two substances of known density, such as dry air and degassed, double-distilled water. The densities of the calibration standards should bracket the expected density of the sample.

-

The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

The instrument maintains a constant temperature (e.g., 20°C).

-

The oscillation period of the filled tube is measured by the instrument.

-

The instrument's software automatically calculates the density of the sample based on the calibration data and the measured oscillation period. The measurement is performed in duplicate.[3]

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance. Standard methods such as ASTM D1218 are commonly followed.[6][13][15][17][18]

-

Apparatus : Abbe-type refractometer with a light source (typically a sodium D-line lamp, 589.3 nm) and a temperature-controlled prism assembly.[6][18]

-

Procedure :

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms are brought to the desired temperature (e.g., 20°C) using a circulating water bath.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prism box is closed, allowing the sample to spread into a thin, uniform film.

-

The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is typically repeated for accuracy.

-

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.[4] The Pensky-Martens closed-cup method (e.g., ASTM D93) is standard for such liquids.[4][5][9][19]

-

Apparatus : Manual or automated Pensky-Martens closed-cup tester, which consists of a brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source applicator.[4][19]

-

Procedure (Procedure A for distillate fuels/lubricants) :

-

The sample cup is filled with this compound to the marked level.

-

The lid is secured, and the thermometer is placed in its holder.

-

The sample is heated at a controlled, constant rate (5 to 6°C per minute) while being continuously stirred (90 to 120 rpm).[19]

-

As the temperature approaches the expected flash point, the ignition source (a small flame or electric igniter) is periodically dipped into the vapor space of the cup through an opening in the lid.[19]

-

The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors above the sample to flash (ignite momentarily).[4]

-

Synthesis Pathway

This compound is produced industrially through a multi-step chemical synthesis.[1] One of the most common routes starts from 6-methyl-5-octen-2-one.[2] This process involves an ethynylation reaction followed by selective hydrogenation.[2][20][21][22]

Caption: Common industrial synthesis route for this compound.

References

- 1. chemconnections.org [chemconnections.org]

- 2. store.astm.org [store.astm.org]

- 3. acri.gov.tw [acri.gov.tw]

- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. petrolube.com [petrolube.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 15. scribd.com [scribd.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. store.astm.org [store.astm.org]

- 18. matestlabs.com [matestlabs.com]

- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]

- 22. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Linalool and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the biological activity screening of linalool (B1675412) and its key derivatives, such as linalyl acetate (B1210297). Linalool, a naturally occurring monoterpene alcohol found in numerous aromatic plants, and its derivatives are recognized for a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates relevant biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

Linalool and its derivatives have demonstrated significant inhibitory effects against a broad range of pathogenic bacteria and fungi.[5] Their mechanism often involves the disruption of cell membranes.[3][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Test Organism | Assay | Quantitative Result | Reference |

| Linalool | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC₅₀: 13.2 µg/mL; MIC₉₀: 105.62 µg/mL | [7] |

| Linalool | Pseudomonas fluorescens | Agar Dilution | MIC: 1.25 µL/mL; MBC: 2.5 µL/mL | [8][9] |

| Linalool | Listeria monocytogenes | Agar Dilution | MIC: 0.5% (v/v); MBC: 1% (v/v) | [10] |

| Linalool | Escherichia coli | Broth Microdilution | MIC: 51.9 µM | [1] |

| Linalool | Candida albicans | Broth Microdilution | MIC: 38.9 µM | [1] |

| Linalool | Trichophyton rubrum (Fluconazole-resistant) | Broth Microdilution | MIC: 256–512 µg/mL | [5] |

| Linalool | Shewanella putrefaciens | Not Specified | MIC: 1.5 µg/mL | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of the linalool derivative is prepared in a 96-well microtiter plate using the broth as a diluent.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the test compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Anticancer Activity

Linalool has been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[3][11][12]

Quantitative Cytotoxicity Data

The anticancer potential is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| Linalool | U937 (Leukemia) | WST-1 | 2.59 µM | [11] |

| Linalool | HeLa (Cervical Cancer) | WST-1 | 11.02 µM | [11] |

| Linalool | Breast Cancer (T-47D) | WST-1 | 224 µM | [13][14] |

| Linalool | Colorectal Cancer | WST-1 | 222 µM | [13][14] |

| Linalool | Liver Cancer (HepG2) | WST-1 | 290 µM | [13][14] |

| Linalool | Cervical Carcinoma | Not Specified | 0.37 µg/mL | [2] |

| Linalool | Stomach Carcinoma | Not Specified | 14.1 µg/mL | [2] |

| Linalool | Skin Carcinoma | Not Specified | 14.9 µg/mL | [2] |

| Linalool | Lung Carcinoma | Not Specified | 21.5 µg/mL | [2] |

| Linalool | Bone Carcinoma | Not Specified | 21.7 µg/mL | [2] |

Experimental Protocol: WST-1 Cytotoxicity Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation and viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the linalool derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a soluble formazan (B1609692) dye.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Linalool and its ester, linalyl acetate, have demonstrated anti-inflammatory properties.[15] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.[16]

Quantitative Anti-inflammatory Data

| Compound | Assay Model | Dose | % Inhibition of Edema | Reference |

| Linalool | Carrageenan-induced paw edema (rats) | 200 mg/kg | 34.89% (at 4h) | [17] |

| (-)-Linalool | Carrageenan-induced paw edema (rats) | 25 mg/kg | Significant reduction at 2-4h | [15] |

| Linalyl Acetate | Carrageenan-induced paw edema (rats) | Equimolar to Linalool | Less relevant and more delayed than linalool | [15] |

| C. sativum Oil (Linalool-rich) | Carrageenan-induced paw edema (rats) | 200 mg/kg | 51.35% (at 4h) | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the activity of anti-inflammatory agents.

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Animals are divided into groups. The test groups receive different doses of the linalool derivative (e.g., administered intraperitoneally or orally). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).[17]

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.[17]

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathway: Linalool's Inhibition of NF-κB

Linalool and linalyl acetate have been shown to suppress the canonical NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like IL-6.[16]

Antioxidant Activity

The antioxidant capacity of linalool derivatives is a key aspect of their biological profile, contributing to their protective effects in various disease models.[4][18]

Quantitative Antioxidant Data

| Compound | Assay | Quantitative Result | Reference |

| Linalool | DPPH Scavenging | 50.57% scavenging at 50 µg/mL | [18][19] |

| Linalool | H₂O₂ Scavenging | 56.36% scavenging at 50 µg/mL | [18] |

| C. sativum Oil (Linalool-rich) | ABTS Scavenging | IC₅₀: 32.04 ± 0.19 µg/mL | [17][20] |

| Linalool | ABTS Scavenging | IC₅₀: 152.29 ± 2.22 µg/mL | [17][20] |

Experimental Protocols

-

Reagent Preparation: A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared. This solution has a deep violet color.

-

Reaction Mixture: A small volume of the test compound (linalool derivative at various concentrations) is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for about 30 minutes.

-

Measurement: When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[21]

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value can be determined from the dose-response curve.

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark for 12-16 hours, resulting in a dark blue solution.

-

Reagent Preparation: The ABTS•+ solution is diluted with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: The test compound is added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes). The reduction in absorbance by the antioxidant is measured.

-

Calculation: The scavenging activity is calculated, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value.

Conclusion

Linalool and its derivatives represent a versatile class of natural compounds with a wide array of demonstrable biological activities. The screening methods detailed in this guide—from in vitro cytotoxicity and antioxidant assays to in vivo anti-inflammatory models—provide a robust framework for the systematic evaluation of these compounds. The quantitative data consistently highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into their mechanisms of action, particularly through the modulation of key signaling pathways like NF-κB, will be crucial for translating these findings into therapeutic applications. This guide serves as a foundational resource for researchers aiming to unlock the full potential of linalool derivatives in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [tutvital.tut.ac.za]

- 3. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]

- 10. Frontiers | Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis [frontiersin.org]

- 11. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linalool exhibits cytotoxic effects by activating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Pharmacological and molecular insights into linalool-rich Coriandrum sativum essential oil: Anticonvulsant, analgesic, anti-inflammatory, and antioxidant potential in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Potential Pharmacological Effects of Ethyl Linalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the pharmacological properties of linalool (B1675412). Ethyl linalool, a structurally similar synthetic derivative, is primarily utilized in the fragrance industry and has limited direct pharmacological data available. This guide synthesizes the known effects of linalool to infer the potential pharmacological profile of this compound, highlighting areas for future research. All pharmacological data, experimental protocols, and signaling pathways detailed herein are based on studies of linalool, unless explicitly stated otherwise for this compound.

Executive Summary

This compound (3,7-Dimethylnona-1,6-dien-3-ol) is a synthetic monoterpenoid alcohol, structurally analogous to the naturally occurring linalool. While its primary application is in perfumery for its softer, more floral-woody scent profile compared to linalool, its structural similarity suggests a potential for similar pharmacological activities. Linalool is well-documented to possess a range of effects, including anxiolytic, sedative, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of these potential effects, drawing from the extensive research on linalool as a predictive model for this compound. The information presented aims to furnish a foundation for future pharmacological investigations into this compound.

Toxicological Profile of this compound

While comprehensive pharmacological data is sparse, the toxicological profile of this compound has been evaluated, indicating low acute toxicity.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | ~5,000 mg/kg | [1] |

| Acute Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg | [1] |

| Skin Irritation | Human | Dermal | Irritant | [2] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating to severe irritation | [1][2] |

| Sensitization | Animal Studies | Dermal | Not observed to be a skin sensitizer | [1] |

| Mutagenicity | In vitro/In vivo | - | Not mutagenic in mammalian cell culture and in a test with mammals. | [1] |

| Carcinogenicity | - | - | No data available | [1] |

| Reproductive Toxicity | Animal Studies | - | No indication of fertility impairment. | [1] |

Potential Pharmacological Effects and Mechanisms (Inferred from Linalool)

The subsequent sections detail the known pharmacological activities of linalool, which are hypothesized to be relevant to this compound due to their structural relationship.

Anxiolytic and Sedative Effects

Linalool has demonstrated significant anxiolytic (anxiety-reducing) and sedative properties in numerous preclinical studies. These effects are believed to be mediated through its modulation of various neurotransmitter systems in the central nervous system (CNS).

-

Elevated Plus Maze (EPM) Test: This behavioral assay is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. In studies with linalool, mice were placed at the center of the maze, and their behavior was recorded for a 5-minute session.[3]

-

Light/Dark Box Test: This test is also used to evaluate anxiety. The apparatus is a box divided into a dark, safe compartment and a brightly lit, anxiogenic compartment. The time spent in the light compartment is a key measure of anxiolytic activity. Mice exposed to inhaled linalool were observed to spend more time in the brightly-lit chamber.[4]

-

Social Interaction Test: Increased social interaction is indicative of an anxiolytic effect. In this test, pairs of mice are placed in an open field, and the duration and frequency of social behaviors (e.g., sniffing, grooming) are recorded. Inhalation of linalool has been shown to increase social interaction in mice.[4]

-

Pentobarbital-Induced Sleep Test: To assess sedative effects, the ability of a compound to prolong sleep induced by a hypnotic agent like pentobarbital (B6593769) is measured. Linalool inhalation has been shown to prolong the duration of pentobarbital-induced sleep in mice.

Linalool's anxiolytic and sedative effects are attributed to its interaction with several key neurotransmitter systems:

-

GABAergic System: Linalool has been shown to potentiate the effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the CNS, at GABA-A receptors. This is a mechanism shared by benzodiazepines, a class of anxiolytic drugs. The anxiolytic-like effects of linalool can be antagonized by flumazenil, a GABA-A receptor antagonist.[5]

-

Glutamatergic System: Linalool can inhibit the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate (B1630785) receptor involved in excitatory neurotransmission. By blocking NMDA receptors, linalool can reduce neuronal excitability, contributing to its sedative and anxiolytic effects.[5]

-

Serotonergic System: Some studies suggest that linalool may modulate the serotonergic system. For instance, a reduction in serotonin (B10506) levels in the frontal cortex and hippocampus has been observed in mice treated with linalool-rich essential oils.[5] However, other research indicates that the anxiolytic effect of inhaled linalool may not directly involve serotonergic transmission via 5-HT1A receptors in the prelimbic prefrontal cortex.[3][6]

Anti-inflammatory Effects

Linalool has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. This suggests that this compound could be a candidate for managing inflammatory conditions.

-

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation. Carrageenan is injected into the paw of a rat, inducing a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after carrageenan injection to quantify the anti-inflammatory effect of a test compound. Linalool has been shown to significantly reduce carrageenan-induced paw edema.[7]

-

Lipopolysaccharide (LPS)-Stimulated Macrophages: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. In vitro, RAW 264.7 murine macrophages are treated with LPS to stimulate the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of linalool on the production of these mediators is then quantified.

-

LPS-Induced Acute Lung Injury in Mice: This in vivo model mimics inflammatory lung conditions. Mice are treated with LPS to induce lung inflammation, and the effects of linalool on inflammatory cell infiltration, lung histopathology, and the production of inflammatory cytokines in bronchoalveolar lavage fluid are assessed.

The anti-inflammatory effects of linalool are primarily attributed to its ability to suppress the activation of key inflammatory signaling pathways:

-

NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Linalool has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, which includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), plays a vital role in inflammation. Linalool has been found to block the phosphorylation of p38, JNK, and ERK in LPS-stimulated cells.

-

Nitric Oxide (NO) Production: Linalool can inhibit the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. This reduction in NO production contributes to its anti-inflammatory effects.[8]

References

- 1. DSpace [tutvital.tut.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. This compound (10339-55-6) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Linalool: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a substituted derivative of the naturally occurring terpene alcohol linalool, presents a compelling scaffold for asymmetric synthesis. Its inherent chirality, derived from a stereogenic tertiary alcohol, coupled with the presence of two distinct carbon-carbon double bonds, offers multiple sites for stereoselective transformations. While the application of linalool as a chiral building block is well-documented, this guide explores the potential of ethyl linalool in organic synthesis, providing a technical overview of its stereoselective reactions and protocols adapted from its close analogue, linalool. This document is intended to serve as a comprehensive resource for chemists in academia and industry, facilitating the use of this compound in the construction of complex, enantioenriched molecules.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.862 g/cm³ |

| Boiling Point | 215°C[1] |

| Flash Point | 86°C[1] |

| Refractive Index (@20°C) | 1.462 - 1.466[1] |

Note: The data presented is for the racemic mixture of this compound. Specific optical rotation values would need to be determined for the individual (R)- and (S)-enantiomers.

For comparison, the specific rotation of the enantiomers of the closely related linalool are:

-

(R)-(–)-Linalool: [α]D = -15.1° (c 0.88, ethanol)[2]

-

(S)-(+)-Linalool: [α]D = +17.4° (c 3.19, ethanol)[2]

Key Stereoselective Reactions and Experimental Protocols

The synthetic utility of this compound as a chiral building block lies in the stereocontrolled manipulation of its functional groups. The following sections detail key asymmetric reactions, with protocols largely adapted from established procedures for linalool and its acetate (B1210297).

1. Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective conversion of allylic alcohols to epoxy alcohols.[3][4] This reaction is highly valuable for introducing two new stereocenters with predictable stereochemistry. Given that this compound is a tertiary allylic alcohol, the epoxidation would be expected to occur at the trisubstituted double bond.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (R)-Ethyl Linalool (Analogous to Linalool)

Materials:

-

(R)-Ethyl linalool

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

4Å Molecular sieves, powdered

-

Aqueous solution of FeSO₄·7H₂O (for quenching)

-

Diethyl ether

-

Brine

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane.

-

The flask is cooled to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).

-

L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

-

A solution of (R)-ethyl linalool in dichloromethane is added to the reaction mixture.

-

An anhydrous solution of tert-butyl hydroperoxide is then added dropwise, maintaining the internal temperature below -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a pre-cooled aqueous solution of FeSO₄·7H₂O.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude epoxy alcohol is purified by flash column chromatography.

Expected Outcome: The use of L-(+)-DET is expected to yield the (2S,3S)-epoxide, while D-(-)-DET would produce the (2R,3R)-epoxide.

2. Asymmetric Dihydroxylation